Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate
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Overview
Description
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C15H21ClN4O3 and a molecular weight of 340.81 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various bioactive molecules , suggesting that it may interact with a wide range of biological targets.
Mode of Action
It’s known that carbamates, in general, can react with amines to form carbamate bonds. This reaction is often facilitated by superbases.
Biochemical Pathways
Given its potential to form carbamate bonds, it may be involved in various biochemical reactions, particularly those involving amines.
Result of Action
Similar compounds have shown antibacterial activities , suggesting that it may have similar effects.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate .
Preparation Methods
The synthesis of Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate involves several steps. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Chemical Reactions Analysis
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate can be compared with similar compounds such as:
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate: This compound has a similar structure but differs in the position of the piperidine ring substitution.
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-2-yl]carbamate: Another similar compound with a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-11-4-6-20(7-5-11)12(21)10-8-17-13(16)18-9-10/h8-9,11H,4-7H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URADHVVCCRNICM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=C(N=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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